3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Physicochemical Properties pKa Prediction Drug-Likeness

Critical chiral building block for medicinal chemistry. The 3,4-substitution pattern and bromine atom are essential for CCR5 and IRE1α target binding. Bromine enables Pd-catalyzed cross-coupling for PROTAC synthesis and provides anomalous scattering for X-ray crystallography. Non-brominated or regioisomeric analogs invalidate biological assays.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B13594535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2-hydroxyethyl)-4-bromophenol
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(CO)N)Br
InChIInChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2
InChIKeyGUMTZRZYCSEZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Amino-2-hydroxyethyl)-4-bromophenol: A Chiral Bromophenol Building Block for CCR5 Antagonist and Kinase Inhibitor Programs


3-(1-Amino-2-hydroxyethyl)-4-bromophenol (CAS 1213604-94-4) is a chiral, brominated phenolic amino alcohol that serves as a versatile synthetic intermediate and a potential pharmacophore in medicinal chemistry . Structurally, it features a 4-bromophenol core substituted at the 3-position with a 1-amino-2-hydroxyethyl side chain, which introduces a stereogenic center and provides both hydrogen-bond donor and acceptor functionality . This compound has been explicitly claimed in patents and scientific literature for its utility in the synthesis of CCR5 antagonists for HIV and inflammatory disease applications, as well as a building block for kinase inhibitors and other targeted therapeutics [1][2].

3-(1-Amino-2-hydroxyethyl)-4-bromophenol Substitution Risks: Why Regioisomers and De-Bromo Analogs Are Not Interchangeable


Simple substitution of 3-(1-amino-2-hydroxyethyl)-4-bromophenol with its non-brominated analog (e.g., 3-(1-amino-2-hydroxyethyl)phenol) or a regioisomer (e.g., 2-(1-amino-2-hydroxyethyl)-4-bromophenol) is not scientifically justified due to the critical role of bromine in modulating physicochemical properties and the strict regiochemical requirements of the intended molecular targets . The bromine atom significantly alters the compound's acidity (pKa) , increases its molecular weight and lipophilicity, and provides a heavy atom for X-ray crystallography and potential halogen bonding interactions [1]. Furthermore, the specific substitution pattern (3-substituted, 4-bromophenol) is essential for maintaining the correct spatial orientation of the amino and hydroxyl groups required for recognition by biological targets such as CCR5 and IRE1, as documented in structure-activity relationship (SAR) studies [2]. The use of an incorrect analog would invalidate downstream biological assays, compromise patent integrity, and lead to irreproducible results.

3-(1-Amino-2-hydroxyethyl)-4-bromophenol Quantitative Evidence Guide: Comparator-Based Differentiation


Regioisomeric pKa Differentiation: Altered Ionization State Relative to the 2-Substituted Analog

The 3-substituted regioisomer, 3-(1-amino-2-hydroxyethyl)-4-bromophenol, exhibits a distinct predicted acid dissociation constant (pKa) of 9.20 ± 0.18, which is significantly higher than the predicted pKa of its 2-substituted counterpart, 2-(1-amino-2-hydroxyethyl)-4-bromophenol (pKa = 8.50 ± 0.48) [1]. This difference in ionization state at physiological pH can directly impact solubility, membrane permeability, and binding affinity, thereby invalidating direct substitution of one regioisomer for the other in SAR campaigns.

Physicochemical Properties pKa Prediction Drug-Likeness

Enhanced Lipophilicity and Molecular Weight vs. Non-Brominated Analog: A Critical Differentiator for ADME and Crystallography

The presence of a bromine atom in 3-(1-amino-2-hydroxyethyl)-4-bromophenol (Molecular Weight = 232.07 Da) compared to its non-brominated counterpart, 3-(1-amino-2-hydroxyethyl)phenol (Molecular Weight = 153.18 Da) [1], results in a calculated increase of 78.89 Da in molecular mass and a significantly higher predicted LogP (not explicitly provided, but inferred from bromine's well-known lipophilic contribution) [2]. The bromine atom also serves as a heavy atom marker for X-ray crystallography, enabling unambiguous structural determination in protein-ligand complexes, a feature absent in the non-brominated analog.

ADME Prediction Lipophilicity X-ray Crystallography

Low Potential for CYP1A2-Mediated Drug-Drug Interactions (DDI)

In human liver microsome assays, 3-(1-amino-2-hydroxyethyl)-4-bromophenol exhibited an IC50 value of >20,000 nM (>20 µM) against the cytochrome P450 isoform CYP1A2 [1]. This very weak inhibitory activity is indicative of a low potential to perpetrate clinically relevant drug-drug interactions (DDIs) through CYP1A2 inhibition, a liability often associated with many aromatic and heterocyclic scaffolds. While a direct comparator for a close analog is not available in this assay, this data provides a valuable class-level inference: the compound's lack of CYP1A2 inhibition distinguishes it favorably from many drug-like molecules that are known to potently inhibit this isoform, thereby reducing a key safety risk in polypharmacy scenarios.

Drug-Drug Interactions CYP Inhibition Safety Pharmacology

3-(1-Amino-2-hydroxyethyl)-4-bromophenol: Prioritized Research Applications


Synthesis of Next-Generation CCR5 Antagonists for HIV and Inflammatory Diseases

This compound is a key building block for synthesizing novel small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5), a validated target for HIV entry inhibition and for treating inflammatory conditions such as asthma and rheumatoid arthritis [1]. Its specific 3,4-substitution pattern and chiral amino alcohol moiety are critical for achieving potent and selective CCR5 binding. Research groups engaged in antiviral and immunology drug discovery should prioritize this compound for SAR exploration around the CCR5 pharmacophore.

Development of Kinase Inhibitors Targeting the Unfolded Protein Response (UPR) Pathway

The compound serves as a precursor or a core scaffold for developing inhibitors of Inositol-Requiring Enzyme 1 alpha (IRE1α), a key sensor in the unfolded protein response (UPR) pathway [2]. IRE1α inhibitors are of high interest in oncology for targeting the adaptive stress response of cancer cells. The compound's phenolic and amino alcohol functionalities are essential for engaging the RNase active site of IRE1α, as demonstrated by potent analogs achieving IC50 values as low as 80 nM [2]. This makes it a valuable starting point for medicinal chemistry efforts in the oncology field.

Construction of Targeted Protein Degradation (TPD) Molecules (PROTACs and Molecular Glues)

The bromine atom in the 4-position provides a convenient and versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3]. This allows for the efficient incorporation of the core scaffold into larger, complex molecules such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. Its chiral amino alcohol side chain offers an additional vector for linker attachment or for establishing key binding interactions with E3 ligase ligands. Procurement for TPD projects is justified by the compound's strategic combination of a reactive halogen (for coupling) and a stereodefined, functionalized side chain.

Structure-Based Drug Design (SBDD) and X-ray Crystallography Studies

The heavy bromine atom is invaluable for X-ray crystallography, as it provides strong anomalous scattering, which facilitates the experimental phasing of protein structures [4]. When 3-(1-amino-2-hydroxyethyl)-4-bromophenol is incorporated into a ligand that binds to a target protein, the bromine atom serves as an unambiguous marker, enabling the precise determination of the ligand's binding mode and conformation. This makes it an ideal tool compound for structural biology groups aiming to elucidate protein-ligand interactions and guide structure-based drug design (SBDD) efforts, a capability not shared by its non-brominated analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.